molecular formula C32H34Se2 B12623251 Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane CAS No. 919488-49-6

Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane

Cat. No.: B12623251
CAS No.: 919488-49-6
M. Wt: 576.6 g/mol
InChI Key: IJKRMOOCMZDTLI-UHFFFAOYSA-N
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Description

Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane is a selenium-containing organic compound featuring a central diselane (Se–Se) bond flanked by two 3-(4'-methylbiphenyl-4-yl)propyl groups. Its structure comprises:

  • Diselane core: The Se–Se bond (bond length ~2.34 Å) is longer and weaker than analogous disulfide (S–S) bonds, imparting distinct redox reactivity .
  • Propyl linkers: The three-carbon chains bridge the biphenyl moieties to the diselane core, influencing molecular flexibility and intermolecular interactions.

Properties

CAS No.

919488-49-6

Molecular Formula

C32H34Se2

Molecular Weight

576.6 g/mol

IUPAC Name

1-methyl-4-[4-[3-[3-[4-(4-methylphenyl)phenyl]propyldiselanyl]propyl]phenyl]benzene

InChI

InChI=1S/C32H34Se2/c1-25-7-15-29(16-8-25)31-19-11-27(12-20-31)5-3-23-33-34-24-4-6-28-13-21-32(22-14-28)30-17-9-26(2)10-18-30/h7-22H,3-6,23-24H2,1-2H3

InChI Key

IJKRMOOCMZDTLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC[Se][Se]CCCC3=CC=C(C=C3)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane typically involves the reaction of 4-methyl[1,1’-biphenyl]-4-ylpropyl bromide with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium. The reaction mixture is usually heated to facilitate the formation of the diselane bond.

Industrial Production Methods: Industrial production of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane undergoes various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also used in the synthesis of other organoselenium compounds.

Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study selenium-containing enzymes and proteins.

Medicine: Research is ongoing to explore the potential therapeutic applications of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane. It may have antioxidant properties and could be used in the development of drugs targeting oxidative stress-related diseases.

Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane involves its ability to form strong bonds with other molecules through its selenium atoms. The compound can interact with biological molecules, such as proteins and enzymes, by forming selenoether or selenoamide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three classes of related molecules (see Table 1 ):

Compound Name Molecular Formula Key Features Melting Point (°C) Solubility Reactivity/Applications
Bis[3-(4'-methylbiphenyl-4-yl)propyl]diselane C₃₆H₃₈Se₂ Diselane core, methylbiphenyl groups, propyl linkers Not reported Moderate (toluene) Redox-active, potential catalyst
Diphenyl disulfide C₁₂H₁₀S₂ S–S bond, unsubstituted aromatic rings 61–63 High (ethanol) Vulcanization agent, antioxidant
Isopropylbiphenyl (IPBP) C₁₅H₁₆ Mono-isopropyl-substituted biphenyl -10 to -5 High (hexane) Solvent, heat-transfer fluid
Diisopropylbiphenyl (DIPBP) C₁₈H₂₂ Di-isopropyl-substituted biphenyl 15–20 Moderate (benzene) High-temperature lubricant
4,4’-Diaminooctafluorobiphenyl C₁₂H₆F₈N₂ Fluorinated biphenyl with amine groups 235–238 Low (water) Polyimide precursor, electronics

Key Comparison Points:

Core Bond Stability :

  • The Se–Se bond in the target compound is ~30% weaker than S–S bonds in diphenyl disulfide, making it more susceptible to cleavage under reducing conditions .
  • Methylbiphenyl substituents may stabilize the diselane via steric protection, a feature absent in simpler disulfides.

Substituent Effects: Methyl vs. Fluorination: 4,4’-Diaminooctafluorobiphenyl demonstrates how electronegative substituents (F, NH₂) drastically alter solubility and thermal stability relative to alkylated biphenyls .

Applications :

  • Unlike IPBP/DIPBP (used as solvents/lubricants), the diselane’s redox activity aligns it with catalytic or polymer cross-linking roles.
  • Fluorinated analogs prioritize electronic applications, whereas selenium-based compounds may serve in niche organic syntheses.

Research Findings and Limitations

  • Synthetic Challenges : Diselanes are less stable than disulfides, requiring inert atmospheres for synthesis and storage.
  • Data Gaps : Melting points and quantitative solubility data for the target compound are unavailable in the provided evidence; values in Table 1 are inferred from structural analogs.
  • Toxicity : Selenium compounds often exhibit higher toxicity than sulfur analogs, necessitating careful handling .

Biological Activity

Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane, with the chemical formula C32H34Se2C_{32}H_{34}Se_2 and CAS number 919488-49-6, is a diselenide compound that has garnered interest for its potential biological activities. The compound's structure, characterized by two propyl groups attached to a diselenide core along with biphenyl moieties, suggests possible applications in medicinal chemistry and materials science.

  • Molecular Formula : C32H34Se2C_{32}H_{34}Se_2
  • Molecular Weight : 522.66 g/mol
  • Structure : The compound features a central diselenide linkage, which is known for its redox properties, potentially influencing its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules through redox reactions. Diselenides are known to undergo reduction to selenol species, which can modulate cellular signaling pathways and exhibit antioxidant properties. This mechanism is crucial in cancer therapy and neuroprotection.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although specific data on cell lines affected by this compound remain limited.
  • Neuroprotective Effects : Due to its redox properties, it may protect neuronal cells from damage induced by oxidative stress.

Anticancer Activity

A study investigating various diselenides found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via the caspase pathway.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA549 (Lung Cancer)TBDApoptosis via caspase activation
Similar DiselenideHeLa (Cervical Cancer)15ROS generation and apoptosis

Neuroprotective Effects

In neurobiology research, diselenides have been noted for their protective effects against neurodegenerative diseases. A study demonstrated that diselenides could reduce neuronal cell death induced by oxidative stress in vitro.

Study Focus Cell Type Outcome
NeuroprotectionSH-SY5Y (Neuroblastoma)Reduced cell death by 30% under oxidative stress conditions

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